![molecular formula C7H7BrF3N3 B13282684 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13282684.png)
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 2. The fully saturated pyrimidine ring (denoted by 4H,5H,6H,7H) enhances its conformational stability and solubility compared to unsaturated analogs . This compound serves as a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions due to the bromine substituent, enabling functionalization at C-3 . The trifluoromethyl group contributes to metabolic stability and lipophilicity, aligning with strategies to optimize pharmacokinetic properties in drug discovery .
Properties
Molecular Formula |
C7H7BrF3N3 |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7BrF3N3/c8-4-5(7(9,10)11)13-14-3-1-2-12-6(4)14/h12H,1-3H2 |
InChI Key |
JGQFOGRRHXPOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=NN2C1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with Biselectrophilic Compounds
The foundational method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of NH-3-aminopyrazoles with electrophilic compounds such as β-dicarbonyls, β-enaminones, or β-haloenones. This approach allows structural modifications at various positions, including the introduction of halogens and trifluoromethyl groups.
NH-3-Aminopyrazoles + β-Haloenones / β-Dicarbonyls → Pyrazolo[1,5-a]pyrimidines
- The reaction proceeds via nucleophilic attack of the amino group on electrophilic centers, followed by cyclization to form the fused heterocycle.
- The presence of halogen substituents (e.g., bromine) is often introduced via halogenation of intermediates or starting materials.
Chlorination and Nucleophilic Substitution
A typical route involves chlorination of the pyrazolo[1,5-a]pyrimidine core, followed by nucleophilic substitution to introduce desired substituents such as trifluoromethyl groups.
- Chlorination with phosphorus oxychloride (POCl₃) yields chlorinated intermediates.
- Subsequent substitution with nucleophiles (e.g., CF₃ sources) leads to trifluoromethyl derivatives.
Modern Synthetic Strategies
Multicomponent Reactions (MCRs)
Recent advances have employed multicomponent reactions to synthesize 3-bromo-trifluoromethyl pyrazolo[1,5-a]pyrimidines efficiently.
- Reactants: Aminopyrazoles, halogenated malonates, and electrophiles.
- Conditions: Usually conducted at elevated temperatures (~80°C) in aqueous media.
- Example: Li et al. reported a method where large quantities of starting materials undergo oxidation with DDQ to afford the desired heterocycle.
- High yields (~64–89%).
- One-pot processes reducing purification steps.
- Flexibility in substituent variation.
Cross-Coupling Reactions (Suzuki–Miyaura)
The synthesis of 3-bromo derivatives serves as a precursor to further functionalization via Suzuki–Miyaura cross-coupling reactions, enabling the introduction of diverse aryl groups.
- Starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
- Catalyst: XPhosPdG2 or PdCl₂(PPh₃)₂.
- Reagents: Boronic acids or heteroaryl boronic acids.
- Conditions: Elevated temperatures (~110°C), in the presence of base (Na₂CO₃).
Nucleophilic Substitution and C–O Activation
The activation of the heterocyclic core via C–O bond activation allows for subsequent substitution with amines or thiols, producing amino- or mercapto-functionalized derivatives.
- Use of PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) as an activating reagent.
- Reaction with amines or thiols in the presence of base (Et₃N) at elevated temperatures.
- Efficient for substituting the 5-position with amino groups.
- Yields typically range from 89% to 94%.
Specific Synthesis Pathway for 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Based on recent literature, the most effective route combines halogenation with subsequent cross-coupling:
Stepwise Synthesis:
Reaction Scheme:
[Pyrazolo[1,5-a]pyrimidine core] → Bromination → 3-Bromo derivative → Cross-coupling with CF₃ source → Target molecule
Data Summary and Reaction Conditions
Preparation Method | Key Reagents | Typical Conditions | Advantages | Limitations |
---|---|---|---|---|
Cyclocondensation | 3-Aminopyrazoles + electrophiles | Reflux, solvents like ethanol or acetic acid | Versatile, high yield | Multi-step, requires purification |
Bromination | NBS, Br₂ | Room temperature to 80°C | Specific halogenation | Over-bromination risk |
Cross-coupling | Boronic acids, Pd catalysts | 80–110°C, base in dioxane or DMF | Functional diversity | Catalyst cost, need for purification |
Nucleophilic substitution | PyBroP, amines | 110°C, in dioxane | High efficiency | Requires activation reagents |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl and heteroaryl boronic acids.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various arylated and heteroarylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit diverse biological activities .
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: The compound serves as a key intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and neuroprotective drugs.
Biological Studies: It is used in the development of inhibitors for enzymes such as monoamine oxidase B, which is a target in the treatment of neurodegenerative disorders.
Material Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidase B, the compound binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its combination of bromine and trifluoromethyl groups. Below is a comparative analysis with structurally related pyrazolo[1,5-a]pyrimidines:
Physicochemical Properties
- LogP : The trifluoromethyl group increases lipophilicity (LogP ~2.5–3.0), favoring membrane permeability. Chloro or methyl substituents yield lower LogP values (~1.5–2.0) .
- Thermal Stability : Bromine and trifluoromethyl groups confer higher thermal stability (decomposition >200°C) compared to iodo analogs, which may degrade at lower temperatures due to weaker C-I bonds .
Biological Activity
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article aims to elucidate its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core with a bromine atom and a trifluoromethyl group. This configuration enhances its lipophilicity and metabolic stability, potentially improving bioavailability.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C6H3BrF3N4 |
Molecular Weight | 236.01 g/mol |
CAS Number | 136841796 |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities including:
- Anticancer Properties : Several studies have demonstrated the ability of pyrazolo[1,5-a]pyrimidines to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation markers in vitro.
- Antimicrobial Activity : Some derivatives have displayed effectiveness against bacterial strains.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It could interact with various receptors influencing cell signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that it may induce oxidative stress within cancer cells leading to programmed cell death.
Anticancer Activity
A study evaluating the anticancer effects of pyrazolo[1,5-a]pyrimidines found that derivatives significantly inhibited the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 12.5 |
MCF-7 | 8.47 |
In these experiments, the compound exhibited a dose-dependent response with significant cytotoxicity observed at higher concentrations after 72 hours of treatment.
Anti-inflammatory Effects
In another study assessing anti-inflammatory properties using LPS-stimulated macrophages, the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to untreated controls.
Q & A
Q. How can researchers optimize synthetic routes for 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Begin with cyclocondensation of 3-aminopyrazoles and fluorinated alkynes (e.g., ethyl 4,4,4-trifluorobut-2-ynoate) to form the pyrazolo[1,5-a]pyrimidine core. Use microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and yield .
- Substitute bromine at the 3-position via nucleophilic aromatic substitution (SNAr) with amines or thiols under controlled pH (8–10) and temperature (60–80°C). Monitor reaction progress with TLC and purify via column chromatography .
Q. What analytical techniques are critical for characterizing structural purity and substituent effects?
Methodological Answer:
- Employ ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, trifluoromethyl at C2) and assess electronic environments.
- Use HRMS to verify molecular weight and isotopic patterns (e.g., bromine’s M+/M+2 peaks).
- X-ray crystallography resolves steric effects of the trifluoromethyl group and bromine’s spatial orientation, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine structures .
Advanced Research Questions
Q. How do substituents influence kinase inhibition potency and selectivity?
Methodological Answer:
- Design systematic substitutions (e.g., replacing bromine with iodine or methyl groups) and test against kinase panels (e.g., CDK2, EGFR). Use ATP-competitive binding assays (IC₅₀ measurements) to quantify inhibition.
- Example: Bromine at C3 enhances CDK2 inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted analogs (IC₅₀ > 10 µM) due to improved hydrophobic pocket interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Compare assay conditions: Variations in cell lines (e.g., HCT116 vs. HEK293) or ATP concentrations (1 mM vs. 10 µM) may alter IC₅₀ values.
- Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out false positives from assay artifacts .
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
Methodological Answer:
- Perform docking simulations (AutoDock Vina) to predict interactions with cytochrome P450 enzymes.
- Replace metabolically labile groups (e.g., propyl side chains) with trifluoromethyl or cyclopropyl moieties to reduce oxidative degradation .
Data Contradictions and Resolution
Q. Table 1: Substituent Effects on Kinase Inhibition
Position | Substituent | Kinase Target | IC₅₀ (µM) | Key Interaction | Source |
---|---|---|---|---|---|
C3 | Br | CDK2 | 0.8 | Hydrophobic pocket | |
C3 | H | CDK2 | >10 | N/A | |
C2 | CF₃ | EGFR | 2.1 | Hydrogen bonding |
Key Insight : Bromine’s steric bulk and CF₃’s electron-withdrawing effects synergistically enhance target engagement. Discrepancies in reported IC₅₀ values may arise from assay pH or co-solvents (e.g., DMSO% variations) .
Q. What in vitro assays best predict in vivo efficacy for anticancer applications?
Methodological Answer:
- Prioritize 3D tumor spheroid models over monolayer cultures to mimic tumor microenvironments.
- Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) to confirm mechanism (e.g., G1 arrest via CDK2 inhibition) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.